(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2lambda*6*-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2λ⁶-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a stereochemically defined pyrrolidine derivative featuring a benzo[1,2,6]thiadiazine dioxo moiety and a tert-butyl carbamate protecting group. The compound’s structure integrates a bicyclic heteroaromatic system (benzo[1,2,6]thiadiazine) fused to a pyrrolidine ring, which is further substituted with a tert-butyl ester group. Such structural attributes make it a candidate for pharmaceutical intermediates or bioactive molecules, particularly in targeting enzymes or receptors requiring chiral recognition .
Properties
IUPAC Name |
tert-butyl (3S)-3-(2,2-dioxo-1,4-dihydro-2λ6,1,3-benzothiadiazin-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-16(2,3)23-15(20)18-9-8-13(11-18)19-10-12-6-4-5-7-14(12)17-24(19,21)22/h4-7,13,17H,8-11H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGOTWNVJMFWOM-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CC3=CC=CC=C3NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CC3=CC=CC=C3NS2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(2,2-Dioxo-1,4-dihydro-2H-2λ6-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiadiazine ring and subsequent functionalization to yield the final ester product. The synthetic pathway often employs methods such as cyclization and acylation to achieve the desired structure.
Biological Activity
The biological activity of (S)-3-(2,2-Dioxo-1,4-dihydro-2H-2λ6-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester has been evaluated in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[1,4]benzodiazepines have shown efficacy as DNA-interactive agents that can inhibit tumor growth by alkylating DNA at specific sites. The mechanism involves binding to the minor groove of DNA, which disrupts replication and transcription processes .
Cardiovascular Effects
Some studies have reported vasorelaxant properties in related compounds. These compounds can induce relaxation of vascular smooth muscle, leading to decreased blood pressure and improved cardiovascular function. The bradycardic effects observed suggest potential applications in treating hypertension and other cardiovascular diseases .
Neuropharmacological Effects
The compound may also exhibit neuropharmacological activities similar to those seen in benzodiazepines. These effects include anxiolytic and sedative properties, which could make it a candidate for treating anxiety disorders .
The proposed mechanisms of action for (S)-3-(2,2-Dioxo-1,4-dihydro-2H-2λ6-benzo[1,2,6]thiadiazin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester include:
- DNA Interaction : The compound may interact with DNA through alkylation processes similar to other known anticancer agents.
- Receptor Modulation : It may modulate neurotransmitter receptors involved in anxiety and sedation.
Case Studies
Recent case studies have explored the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer activity in vitro against various cancer cell lines. |
| Study 2 | Reported vasorelaxant effects leading to decreased blood pressure in animal models. |
| Study 3 | Investigated neuropharmacological effects showing potential for anxiety reduction. |
Comparison with Similar Compounds
(a) Pyrrolidine-Tert-Butyl Ester Derivatives
- (S)-3-(4,6-Dimethyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 1264038-39-2) Molecular Formula: C₁₅H₂₃N₃O₃ Molar Mass: 293.36 g/mol Key Features: Contains a pyrimidinyloxy substituent instead of the benzo[1,2,6]thiadiazin moiety. Synthetic Relevance: Likely synthesized via nucleophilic substitution (e.g., coupling pyrrolidine with activated pyrimidine), contrasting with the benzo[1,2,6]thiadiazin derivative, which may require cyclization or condensation steps .
(b) Heterocyclic Carbamates
- Tert-butyl N-(tert-butoxycarbonyl)-N-{2-hydroxy-4-[(3-{1H-pyrrolo[2,3-b]pyridin-3-yl}phenyl)carbamoyl]phenyl} carbamate (Compound 12)
- Key Features : Incorporates a pyrrolopyridine core and dual tert-butyl carbamate groups. The extended aromatic system may enhance binding to kinase targets compared to the benzo[1,2,6]thiadiazin derivative’s compact bicyclic system.
- Synthesis : Involves sequential Boc protection and coupling reactions, paralleling methods for tert-butyl ester formation in the target compound .
Methodological Considerations for Comparison
As highlighted in computational similarity studies, structural descriptors (e.g., Tanimoto coefficients) would emphasize the tert-butyl ester and pyrrolidine ring as conserved features, while the heterocyclic core drives divergence in bioactivity . For instance, spectrofluorometry and tensiometry methods (as used for quaternary ammonium compounds in ) could be adapted to compare aggregation behaviors of these tert-butyl derivatives .
Q & A
Q. What are the key steps and considerations for synthesizing this compound in a laboratory setting?
The synthesis of tert-butyl ester derivatives typically involves multi-step reactions, including protection/deprotection strategies and coupling reagents. For example, tert-butyl carbamates are often synthesized using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) under anhydrous conditions . Reaction optimization may require temperature control (e.g., 0–20°C) and catalysts such as DMAP to enhance yields . Critical considerations include inert atmosphere maintenance (e.g., nitrogen) and solvent selection (e.g., dichloromethane or 1,4-dioxane) to avoid side reactions .
Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?
Characterization involves:
- NMR : Analyze pyrrolidine and benzo-thiadiazine protons (δ 1.4–1.5 ppm for tert-butyl groups; δ 3.0–5.0 ppm for pyrrolidine and aromatic protons) .
- IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and sulfone (S=O) bands at 1150–1300 cm⁻¹ .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or HRMS, comparing observed [M+H]⁺ peaks with theoretical values (e.g., ±0.005 Da tolerance) .
- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the enantiomeric purity of the (S)-configured pyrrolidine moiety?
Enantiomeric purity is critical for bioactivity studies. Methodologies include:
- Chiral Catalysts : Use asymmetric hydrogenation or enzymatic resolution (e.g., lipases) to enhance stereoselectivity.
- Chiral HPLC : Employ columns like Chiralpak IA/IB to separate enantiomers and quantify %ee .
- Kinetic Resolution : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to terminate reactions at optimal conversion .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected NMR shifts or MS fragments) require:
- 2D NMR : Perform COSY, HSQC, and HMBC to resolve ambiguous proton-carbon correlations, particularly for overlapping pyrrolidine and benzo-thiadiazine signals .
- Isotopic Labeling : Synthesize deuterated analogs to confirm fragmentation pathways in MS .
- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) .
Q. What experimental designs are suitable for evaluating the environmental fate of this compound?
Long-term ecological studies should follow frameworks like Project INCHEMBIOL :
- Abiotic Studies : Measure hydrolysis/photolysis rates under varying pH and UV conditions.
- Biotic Studies : Assess microbial degradation using OECD 301B ready biodegradability tests.
- Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna) via OECD 202/203 guidelines.
- Data Integration : Use probabilistic models (e.g., USEtox) to predict environmental persistence and bioaccumulation .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
Q. Table 2. Environmental Risk Assessment Parameters
Safety and Handling in Research
Q. What protocols mitigate risks during handling of sulfone-containing compounds?
- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of irritants (e.g., lachrymators) .
- Spill Management : Neutralize acidic/basic residues with inert adsorbents (e.g., vermiculite) .
- First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
